4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-2-16-8-11-20-21(13-16)29-23(26-20)27(15-19-5-3-4-12-25-19)22(28)18-9-6-17(14-24)7-10-18/h3-13H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNOQVHXWXMTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring is formed through a cyclization reaction.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the intermediate compound with pyridin-2-ylmethyl chloride under basic conditions.
Formation of the Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with functional groups such as amines.
Substitution: Substituted derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The binding interactions typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking.
Materials Science: In organic electronics, the compound’s mechanism involves charge transport and light absorption/emission processes, which are influenced by its molecular structure and electronic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide with structurally related N-(thiazol-2-yl)-benzamide analogs, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison of Selected N-(Thiazol-2-yl)-Benzamide Analogs
Key Observations
Substituent Effects on Activity :
- The 6-ethylbenzo[d]thiazol group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler thiazole derivatives (e.g., TTFB with 4-tert-butyl substitution) .
- Pyridine moieties (e.g., pyridin-2-ylmethyl vs. pyridin-3-yl in compounds) influence binding orientation. Pyridin-2-ylmethyl may facilitate interactions with aromatic residues in ZAC TMDs, as seen in related CLR-targeting analogs .
Dual N-substituents (pyridin-2-ylmethyl and 6-ethylbenzo[d]thiazol) likely increase molecular weight (~450–470 g/mol) compared to simpler analogs like TTFB (~300–350 g/mol), which could impact bioavailability .
Biological Activity :
- TTFB and its analogs () exhibit ZAC antagonism with IC₅₀ values in the low micromolar range, mediated by allosteric binding to TMDs. The target compound’s dual substituents may enhance selectivity or potency, though experimental validation is needed .
- Compounds with pyridin-3-yl substituents () lack explicit ZAC activity data but show structural parallels to antibacterial agents (e.g., ’s nicotinamide derivatives), suggesting divergent therapeutic applications .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s benzamide intermediates, involving acyl chloride formation and nucleophilic substitution. However, the ethylbenzo[d]thiazol moiety may require additional steps (e.g., cyclization or Suzuki coupling) .
Biological Activity
4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound belonging to the benzamide class. Its unique structure, which includes a cyano group, a benzo[d]thiazole moiety, and a pyridin-2-ylmethyl group, suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Features
The compound's molecular formula is , with a molecular weight of approximately 398.5 g/mol. The structural components are as follows:
| Component | Description |
|---|---|
| Cyano Group | Enhances reactivity and potential biological interactions. |
| Benzo[d]thiazole Moiety | Known for its pharmacological properties, including anti-cancer and anti-inflammatory activities. |
| Pyridin-2-ylmethyl Group | May enhance interaction with biological targets such as enzymes and receptors. |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Studies suggest that the benzothiazole moiety may play a crucial role in this activity by interacting with specific cellular pathways involved in tumor growth.
- Neuroprotective Effects : The compound may interact with proteins implicated in neurodegenerative diseases, such as tau and alpha-synuclein, potentially inhibiting their aggregation and fibrillation, which are hallmarks of conditions like Alzheimer's and Parkinson's diseases .
- Anti-inflammatory Properties : Similar benzothiazole derivatives have been noted for their anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The cyano group may facilitate interactions with nucleophiles within target proteins.
- The benzo[d]thiazole moiety could engage in π-stacking interactions with aromatic residues in protein structures.
- The pyridine ring may enhance binding affinity to specific receptors or enzymes due to its electron-withdrawing properties.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on Anticancer Activity : A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure can enhance or diminish this activity .
- Neurodegenerative Disease Models : Research involving similar compounds indicated that they could inhibit tau protein aggregation in vitro, providing a basis for investigating the neuroprotective potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
